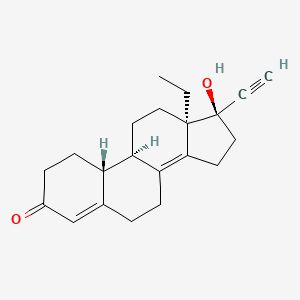
8(14)-Dehydro Norgestrel
Vue d'ensemble
Description
8(14)-Dehydro Norgestrel is a variant of Norgestrel, a synthetic steroidal progestin used in combination with ethinyl estradiol for oral contraception . It works by stopping a woman’s egg from fully developing each month, preventing fertilization and thus pregnancy .
Molecular Structure Analysis
The molecular formula of Norgestrel is C21H28O2 . It contains a total of 54 bonds, including 26 non-H bonds, 3 multiple bonds, 1 rotatable bond, 2 double bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 ketone (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Applications De Recherche Scientifique
Neuroprotection of Cone Photoreceptors
Norgestrel, a progesterone analogue, has been shown to promote significant long-term neuroprotection of cone photoreceptors in a mouse model of retinal disease . This research focused on the long-term preservation of cone photoreceptors, which are crucial for color/daytime vision . The study demonstrated that norgestrel could be used in the mid-late stages of the disease to protect remaining cone cells and help preserve color/daytime vision .
Bioequivalence Studies
Norgestrel has been used in bioequivalence studies to aid in the development of product dossiers . These studies are designed to determine whether two pharmaceutical products are bioequivalent, meaning they have the same effects in the body . Norgestrel is rapidly and completely absorbed, with maximum concentrations reached 1.0 – 2.0 hours after ingestion .
Pharmacokinetics Research
The pharmacokinetic properties of norgestrel have been studied extensively. It has been found that norgestrel has an elimination half-life of 20 – 60 hours . This information is crucial for determining the appropriate dosage and frequency of administration for medications containing norgestrel .
Research on Delayed Intake Effects
There has been interest in studying the effects of delayed intake or missed doses of progestogen-only pills (POPs) like norgestrel . However, very little research has been published on this topic over the last 30 years .
Mécanisme D'action
Target of Action
The primary targets of 8(14)-Dehydro Norgestrel, also known as Norgestrel, are the progesterone and estrogen receptors within the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary . These receptors play crucial roles in regulating reproductive functions, menstrual cycles, and pregnancy.
Mode of Action
Norgestrel, specifically its biologically active levorotary enantiomer, levonorgestrel , binds to the progesterone and estrogen receptors . This binding triggers a series of biochemical reactions that inhibit ovulation, alter the cervical mucus to prevent sperm penetration, and modify the endometrium to prevent implantation .
Biochemical Pathways
The exact biochemical pathways affected by Norgestrel are complex and involve a multitude of reactions. The binding of Norgestrel to its target receptors influences the hypothalamic-pituitary-gonadal axis , affecting the release of gonadotropins. This leads to an inhibition of ovulation and alterations in the uterine lining .
Pharmacokinetics
It is then distributed throughout the body, metabolized primarily in the liver, and excreted in urine and feces .
Result of Action
The primary result of Norgestrel’s action is the prevention of pregnancy . By inhibiting ovulation, altering the cervical mucus, and modifying the endometrium, Norgestrel effectively prevents fertilization and implantation .
Action Environment
The action, efficacy, and stability of Norgestrel can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness through drug-drug interactions. Additionally, individual factors such as age, body weight, metabolic rate, and overall health status can also influence the drug’s action and efficacy .
Safety and Hazards
Norgestrel is classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using protective clothing and working in a well-ventilated area .
Orientations Futures
Norgestrel has been shown to have significant neuroprotective properties. Recent research suggests that it could be used in the mid-late stages of retinal diseases like Retinitis Pigmentosa to protect remaining cone cells and help preserve color/daytime vision . This makes Norgestrel a promising compound for future therapeutic applications.
Propriétés
IUPAC Name |
(9R,10R,13R,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGNQOCLJHWTGZ-NLEAXPPASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50747453 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8(14)-Dehydro Norgestrel | |
CAS RN |
110785-09-6 | |
| Record name | (9R,10R,13R,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,13,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50747453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



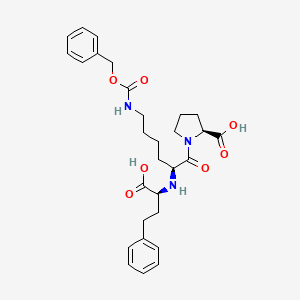


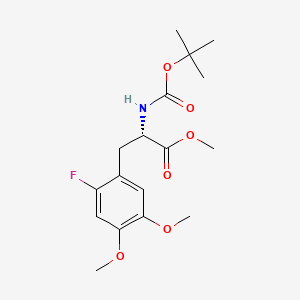
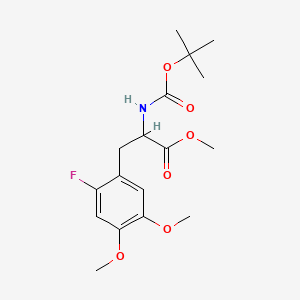
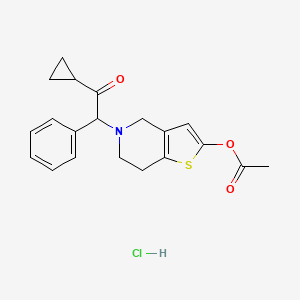
![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)



![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)